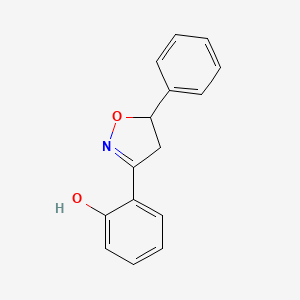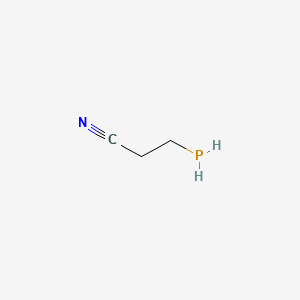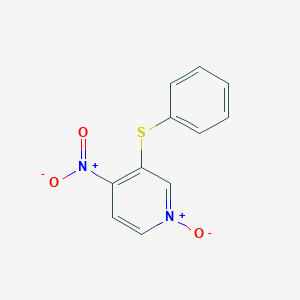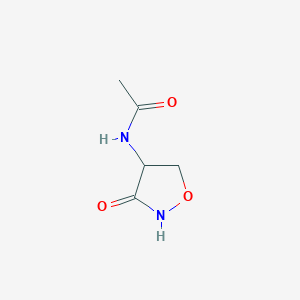![molecular formula C8H8ClNO4S B14718470 2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate CAS No. 13127-33-8](/img/structure/B14718470.png)
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is a heterocyclic organic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, apoptotic, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method is the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the thiazolopyridine core . The perchlorate salt is then obtained by treating the resulting compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted thiazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of functional organic materials
Wirkmechanismus
The mechanism of action of 2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate involves its interaction with various molecular targets. It has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolopyrimidines: These compounds share a similar thiazole-pyridine core but differ in their substitution patterns and biological activities.
Thiazolopyridines: Other derivatives of thiazolopyridine exhibit varying degrees of pharmacological activities.
Uniqueness
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to form stable perchlorate salts also enhances its solubility and stability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
13127-33-8 |
|---|---|
Molekularformel |
C8H8ClNO4S |
Molekulargewicht |
249.67 g/mol |
IUPAC-Name |
2-methyl-[1,3]thiazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C8H8NS.ClHO4/c1-7-6-9-5-3-2-4-8(9)10-7;2-1(3,4)5/h2-6H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
VCEQJKBOWAOXHS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C[N+]2=CC=CC=C2S1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)


![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)

